2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
A convenient method to synthesize 2-(1H-benzo[d]imidazol-2-yl)phenyl phosphate (HBIPP), a substrate for the fluorescent determination of alkaline phosphatase (ALP) activity, via the reaction of salicylaldehyde and o-phenylenediamine in the presence of manganese(III) acetate was realized .
Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives
The compound has been utilized in the synthesis of various derivatives, such as 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol. These derivatives are synthesized through reactions involving salicylaldehyde and 1,2-diaminephenylene under different conditions, demonstrating the compound's versatility in organic synthesis (Sun Ducheng, 2012).
Metal Complex Formation
It is used in preparing complexes with metals such as gold (Au). These complexes are studied for biological activities, such as antibacterial and antifungal effects, and anti-cancer activity, highlighting its potential in medicinal chemistry (Faiq F. Karam & H. Hessoon, 2021).
Biological and Medicinal Applications
Fluorescence Properties
The compound exhibits significant fluorescence properties when coordinated with metals like Zn2+, indicating its potential as a fluorescent probe in biochemical and medical research (Zheng Wen-yao, 2012).
Corrosion Inhibition
Derivatives of this compound have been studied as corrosion inhibitors for steel, illustrating its application in industrial chemistry for protecting metals against corrosion (M. Yadav et al., 2016).
Advanced Material Applications
Electrical and Optical Properties
The synthesis and characterization of benzimidazole derivatives, including this compound, reveal their potential in the field of materials science, particularly for their electrical, optical, and thermal properties, which could be relevant in semiconductor and photonic technologies (Siddeswaran Anand & A. Muthusamy, 2018).
Sensor Development
Studies have shown that derivatives of this compound can act as effective fluorescent sensors for metal ions like Al3+ and Zn2+, indicating its utility in developing sensitive materials for detecting specific ions in various environments (G. Suman et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-bromophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHFCLCUPPGKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20422048 | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
CAS RN |
62871-28-7 | |
Record name | 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20422048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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